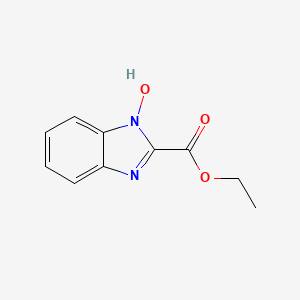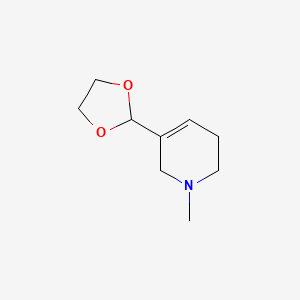
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a dioxolane ring and a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The tetrahydropyridine ring can be formed through cyclization reactions involving appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the tetrahydropyridine ring can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog containing only the dioxolane ring.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms.
Tetrahydropyridine: Contains only the tetrahydropyridine ring without the dioxolane moiety.
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of both dioxolane and tetrahydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
105688-89-9 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h3,9H,2,4-7H2,1H3 |
Clé InChI |
DPQKEYOVHJVHCU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


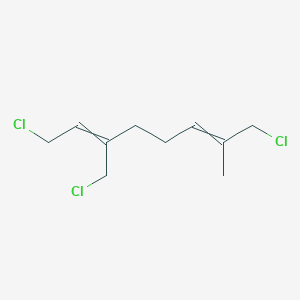

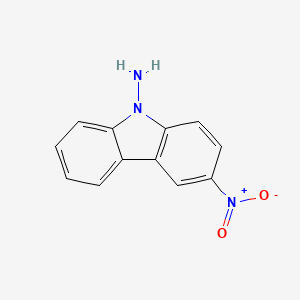
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
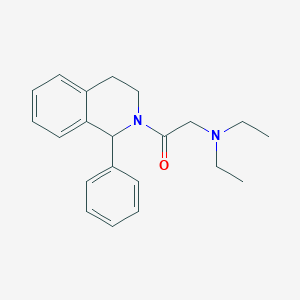
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)

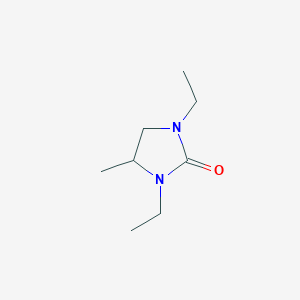
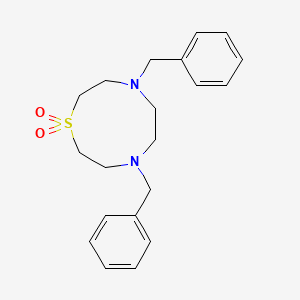
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)

